molecular formula C9H10ClNOS B14055829 1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one

1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one

Cat. No.: B14055829
M. Wt: 215.70 g/mol
InChI Key: DYLQVWPJNHQVMT-UHFFFAOYSA-N
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Description

1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one is an organic compound that features both amino and mercapto functional groups attached to a phenyl ring, along with a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 5-amino-2-mercaptophenol.

    Chlorination: The phenolic group is chlorinated using thionyl chloride or phosphorus pentachloride to form 5-amino-2-mercaptophenyl chloride.

    Alkylation: The chlorinated intermediate is then reacted with 3-chloropropan-2-one under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one can undergo various types of chemical reactions:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The carbonyl group in the propanone moiety can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiols under basic conditions.

Major Products

    Oxidation: Disulfides.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one involves its interaction with biological molecules through its functional groups:

    Molecular Targets: The amino and mercapto groups can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity.

    Pathways Involved: It may interfere with metabolic pathways by inhibiting key enzymes or by acting as a substrate analog.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-mercapto-1,3,4-thiadiazole: Shares the mercapto and amino functionalities but has a different ring structure.

    3-Chloro-1-(5-mercapto-2-aminophenyl)propan-2-one: A positional isomer with similar functional groups but different spatial arrangement.

Uniqueness

1-(5-Amino-2-mercaptophenyl)-3-chloropropan-2-one is unique due to its specific combination of functional groups and their positions on the phenyl ring, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

1-(5-amino-2-sulfanylphenyl)-3-chloropropan-2-one

InChI

InChI=1S/C9H10ClNOS/c10-5-8(12)4-6-3-7(11)1-2-9(6)13/h1-3,13H,4-5,11H2

InChI Key

DYLQVWPJNHQVMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)CC(=O)CCl)S

Origin of Product

United States

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